molecular formula C17H18O2 B1630077 5-(4-Biphenylyl)valeric acid CAS No. 51994-31-1

5-(4-Biphenylyl)valeric acid

Cat. No.: B1630077
CAS No.: 51994-31-1
M. Wt: 254.32 g/mol
InChI Key: RWKWHHLDSGRVAR-UHFFFAOYSA-N
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Description

5-(4-Biphenylyl)valeric acid is an organic compound characterized by a biphenyl group attached to a valeric acid moiety

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the biphenyl derivative and introducing the valeric acid group using appropriate reagents and conditions.

  • Industrial Production Methods: Large-scale production typically involves optimized chemical reactions under controlled conditions to ensure purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups to the biphenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Halogenated biphenyl derivatives and other substituted biphenyl compounds.

Scientific Research Applications

Chemistry: 5-(4-Biphenylyl)valeric acid is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties and potential use in drug development. Industry: It can be used in the production of materials, polymers, and other industrial applications.

Mechanism of Action

The mechanism by which 5-(4-Biphenylyl)valeric acid exerts its effects involves interactions with specific molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions, while the valeric acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 4-Biphenylyl isocyanate: Similar biphenyl structure but different functional group.

  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a biphenyl group and additional functional groups.

Uniqueness: 5-(4-Biphenylyl)valeric acid is unique due to its combination of the biphenyl group and valeric acid, which provides distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-17(19)9-5-4-6-14-10-12-16(13-11-14)15-7-2-1-3-8-15/h1-3,7-8,10-13H,4-6,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWHHLDSGRVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622550
Record name 5-([1,1'-Biphenyl]-4-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51994-31-1
Record name 5-([1,1'-Biphenyl]-4-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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